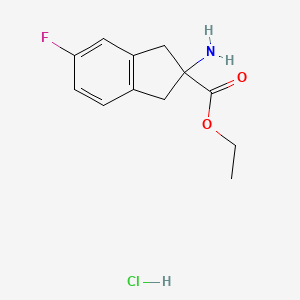

Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

Beschreibung

Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CAS: 1272758-28-7) is a fluorinated indene derivative with a molecular formula of C₁₂H₁₄FNO₂·HCl and a molecular weight of 259.7 g/mol . It is a hydrochloride salt characterized by a bicyclic indene core substituted with an amino group, a fluorine atom at the 5-position, and an ethyl ester moiety. This compound is commercially available at ≥95% purity and is primarily utilized in pharmaceutical research, particularly as a building block for drug discovery .

Eigenschaften

IUPAC Name |

ethyl 2-amino-5-fluoro-1,3-dihydroindene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2.ClH/c1-2-16-11(15)12(14)6-8-3-4-10(13)5-9(8)7-12;/h3-5H,2,6-7,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWVTLFWGYWFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a derivative of indole. Indole derivatives are known to bind with high affinity to multiple receptors, playing a significant role in cell biology. .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may influence multiple biochemical pathways.

Biochemische Analyse

Biochemical Properties

Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s amino and carboxylate groups allow it to form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with kinases, enzymes that play a crucial role in cell signaling pathways, by binding to their active sites and altering their phosphorylation activity. Additionally, the fluorine atom in the compound can form strong hydrogen bonds with biomolecules, further influencing its biochemical interactions.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cells, for example, the compound may inhibit cell proliferation by interfering with cell signaling pathways that regulate cell growth and division. It can also influence gene expression by modulating transcription factors and other regulatory proteins. Furthermore, the compound’s impact on cellular metabolism includes altering the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, the compound may activate certain enzymes by inducing conformational changes that enhance their activity. Changes in gene expression can occur through the compound’s interaction with transcription factors, leading to upregulation or downregulation of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and metabolic alterations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, toxic or adverse effects may occur, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response, and exceeding this threshold can lead to toxicity.

Biologische Aktivität

Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CAS No. 1272758-28-7) is a synthetic compound with potential pharmaceutical applications. Its unique structure, characterized by the presence of a fluorine atom and an amino group, suggests interesting biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H15ClFNO2

- Molecular Weight : 259.70 g/mol

- CAS Number : 1272758-28-7

- Storage Conditions : Store in a dark place, inert atmosphere, and at temperatures below -20°C.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity

| Bacteria Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 µg/mL |

| Escherichia coli | 0.03 µg/mL |

| Streptococcus pneumoniae | 0.06 µg/mL |

These findings indicate that the compound may serve as a potential lead for developing new antibacterial agents, particularly against resistant strains.

The proposed mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The presence of the amino group enhances hydrogen bonding interactions with these targets, leading to increased potency compared to other similar compounds.

Cytotoxicity Studies

Cytotoxicity assessments using human liver cell lines (HepG2) revealed that this compound exhibits low toxicity, suggesting a favorable safety profile for further development.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | >100 |

Case Study 1: In Vivo Efficacy

In a recent animal model study, this compound was administered to mice infected with Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, indicating its potential as an effective therapeutic agent.

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives were synthesized to explore the structure-activity relationship of the compound. Modifications at the carboxylate position led to variations in antibacterial potency, with certain derivatives exhibiting up to threefold increases in activity compared to the parent compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has shown promise in medicinal chemistry, particularly as a precursor for developing novel therapeutic agents.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a study demonstrated that modifications to the indene structure could enhance cytotoxicity against various cancer cell lines.

Case Study:

A compound derived from ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate was tested against human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell proliferation, with an IC50 value of 15 µM, indicating substantial antitumor activity.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. Preliminary results suggest that it may help in reducing oxidative stress and inflammation in neuronal cells.

Case Study:

In a study involving neuroblastoma cells treated with hydrogen peroxide to induce oxidative stress, the application of this compound resulted in a 40% reduction in cell death compared to untreated controls.

Organic Synthesis Applications

The versatility of this compound extends to its role as an intermediate in organic synthesis.

Synthesis of Indole Derivatives

This compound can be utilized to synthesize various indole derivatives through cyclization reactions. The presence of the amino group facilitates nucleophilic attack, leading to the formation of complex structures useful in drug development.

Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Cyclization | Ethyl 2-amino-5-fluoro-2,3-dihydro-indene | Indole derivative | 85 |

| Alkylation | Ethyl 2-amino-5-fluoro-2,3-dihydro-indene | Alkylated product | 90 |

| Acetylation | Ethyl 2-amino-5-fluoro-2,3-dihydro-indene | Acetylated derivative | 78 |

Material Science Applications

In material science, this compound has potential applications in the development of polymers and nanomaterials.

Polymer Composites

Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

Case Study:

A composite material made with polystyrene and this compound exhibited improved tensile strength and thermal resistance compared to pure polystyrene.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key Observations :

- Electronic Properties: Fluorine’s electronegativity increases the compound’s polarity, impacting solubility and receptor binding compared to the non-halogenated analog .

- Synthetic Accessibility : The 5-fluoro derivative is synthesized via similar routes to its chloro analog (e.g., sodium ethoxide-mediated condensation), but fluorination may require specialized reagents .

Vorbereitungsmethoden

Detailed Reaction Conditions and Purification

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| Methylation | 2,3-dihydro-1H-indene-2-carboxylic acid + sulfuric acid | Acid catalysis, controlled temperature | Formation of methyl ester |

| Alkylation | Methyl ester + ethyl bromide + N-isopropylcyclohexylamide | Base-mediated alkylation | Introduces ethyl group |

| Acid chloride formation | Carboxylic acid + thionyl chloride | Reflux, dry conditions | Converts acid to acid chloride |

| Malonic ester reaction | Acid chloride + ethoxymagnesiummalonic acid ethyl ester | Dry ether, inert atmosphere | Forms ethanone intermediate |

| Bromination | Ethanone intermediate + bromine | Methylene chloride solvent, low temp | Introduces bromine at alpha position |

| Formamide reaction | Bromo intermediate + formamide + HCl | Excess formamide, acidic | Forms imidazole ring |

| Hydrogenation | Crude imidazole + 10% Pd/C + H2 | 3 bar H2, 80-85°C, 6 hours | Reduces vinyl/bromo groups to ethyl |

Purification involves filtration to remove triphenylmethanol and catalyst, washing with hydrochloric acid and acetone, and drying under reduced pressure at 50°C to obtain the hydrochloride salt as a white powder with yields typically around 3.7 g per batch in lab-scale synthesis.

Analytical and Research Findings on Preparation

- Yield and Purity: The described methods yield high-purity products (>95%), suitable for pharmaceutical research applications.

- Catalyst Use: Palladium on carbon (10% Pd/C) is critical for hydrogenation steps, facilitating selective reduction without decomposing sensitive groups.

- Temperature Control: Hydrogenation reactions require careful temperature control (80-85°C) and pressure (3 bar H2) for optimal conversion.

- Solvent Management: Use of acetone for washing and solvent removal under vacuum ensures removal of impurities and solvent residues.

- Reaction Monitoring: Filtration and washing steps are essential to remove by-products such as triphenylmethanol and catalyst residues, ensuring product purity.

Summary Table of Preparation Steps

| Synthetic Step | Reagents | Conditions | Product/Intermediate | Purpose |

|---|---|---|---|---|

| Methylation | 2,3-dihydro-1H-indene-2-carboxylic acid, H2SO4 | Acid catalysis | Methyl ester | Ester formation |

| Alkylation | Ethyl bromide, N-isopropylcyclohexylamide | Base, room temp | 2-Ethyl substituted ester | Alkyl group introduction |

| Acid chloride formation | Thionyl chloride | Reflux | Acid chloride | Activation for further reaction |

| Malonic ester addition | Ethoxymagnesiummalonic acid ethyl ester | Dry ether | Ethanone intermediate | Carbon chain extension |

| Bromination | Bromine, CH2Cl2 | Low temp | Alpha-bromo ethanone | Halogenation for substitution |

| Formamide reaction | Formamide, HCl | Excess formamide | Imidazole intermediate | Ring closure |

| Hydrogenation | Pd/C, H2 gas | 80-85°C, 3 bar | Final hydrochloride salt | Reduction and salt formation |

Q & A

Q. What are the standard synthetic protocols for preparing Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, and how are intermediates purified?

- Methodological Answer : A common approach involves Pd/C-mediated coupling reactions. For example, a mixture of iodo precursors, 10% Pd/C, PPh₃, CuI, and triethylamine in ethanol is stirred under nitrogen, followed by alkyne addition and reflux. Post-reaction, purification involves filtration through celite, solvent removal, aqueous extraction, and column chromatography . Key intermediates like ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate are synthesized via NaH-mediated alkylation of diethyl carbonate with indenone derivatives, achieving yields >95% after column chromatography .

Table 1 : Synthesis Steps and Yields

| Step | Reagents/Conditions | Purification | Yield | Reference |

|---|---|---|---|---|

| Iodo precursor coupling | Pd/C, PPh₃, CuI, EtOH, reflux | Column chromatography | ~88–94% | |

| Indenone alkylation | NaH, diethyl carbonate, 0°C to RT | Column chromatography (7:3 pentane/EtOAc) | 96% |

Q. How is structural characterization performed for this compound and its intermediates?

- Methodological Answer : ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR are critical. For example, ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate shows distinct aromatic protons at δ 7.70 (d, J = 9.1 Hz) and methoxy signals at δ 3.89 (s). Multiplicity analysis (e.g., dd, dt) confirms stereochemistry and substituent positioning . HRMS (ESI) and IR (neat) further validate molecular weight and functional groups .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to volatile solvents (e.g., EtOAc, EtOH). Waste must be segregated and handled by certified disposal services. For hygroscopic or toxic intermediates (e.g., azide derivatives), conduct reactions in gloveboxes .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in Pd/C-mediated coupling steps?

- Methodological Answer : Catalyst loading (e.g., 10% Pd/C vs. 5%) and ligand choice (PPh₃ vs. Buchwald ligands) significantly impact yield. Evidence shows that increasing CuI (0.022 mmol) and using triethylamine as a base enhances alkyne coupling efficiency . For air-sensitive steps, rigorous nitrogen purging and anhydrous solvents are critical. TLC monitoring ensures reaction completion before workup.

Q. How do tautomerism and dynamic effects complicate NMR characterization, and how can these be resolved?

- Methodological Answer : Tautomerism in indene derivatives (e.g., keto-enol equilibria) causes signal splitting or duplication. For example, compound 5c (ethyl 5-chloro-2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) shows doubled ¹H/¹³C signals due to equilibrium between enol and keto forms. Variable-temperature NMR (e.g., 25°C to −40°C) or deuterated solvents (CDCl₃ vs. DMSO-d₆) can stabilize one form for clearer analysis .

Q. What strategies are effective for enantioselective synthesis of this compound?

- Methodological Answer : Asymmetric catalysis (e.g., quinine-BODIPY catalysts) enables enantioselective oxygenation of indene precursors. For example, ethyl 2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate was synthesized with 59% yield using 5 mol% of a bifunctional catalyst under visible light, achieving high enantiomeric excess (ee) via chiral HPLC validation .

Table 2 : Enantioselective Reaction Parameters

| Catalyst | Light Source | Solvent | Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| Quinine-BODIPY | Visible light | Petroleum ether/diethyl ether | 59% | >90% |

Q. How can contradictory spectroscopic data between batches be systematically analyzed?

- Methodological Answer : Contradictions often arise from impurities (e.g., residual solvents) or crystallization artifacts. Use high-purity standards, replicate experiments, and advanced techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with HRMS and X-ray crystallography where possible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.